molecular formula C13H14O4 B089258 2-(Benzoyloxy)ethyl methacrylate CAS No. 14778-47-3

2-(Benzoyloxy)ethyl methacrylate

Cat. No. B089258
CAS RN: 14778-47-3
M. Wt: 234.25 g/mol
InChI Key: IRUHNBOMXBGOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoyloxy)ethyl methacrylate (BEMA) is a monomer that is used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid with a molecular weight of 246.28 g/mol. BEMA is widely used in the field of material science due to its unique properties, such as its ability to undergo polymerization under mild conditions.

Mechanism Of Action

The mechanism of action of 2-(Benzoyloxy)ethyl methacrylate-based polymers is based on their ability to undergo hydrolysis in vivo, resulting in the release of the drug payload. The hydrolysis of 2-(Benzoyloxy)ethyl methacrylate-based polymers is triggered by the presence of enzymes or acidic conditions in the body. The release of the drug payload can be controlled by adjusting the chemical structure of the polymer.

Biochemical And Physiological Effects

2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have minimal toxicity and are well-tolerated in vivo. In addition, 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have good biocompatibility and biodegradability, making them suitable for use in various biomedical applications.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Benzoyloxy)ethyl methacrylate-based polymers in lab experiments include their ease of synthesis, tunable properties, and biocompatibility. However, the limitations of using 2-(Benzoyloxy)ethyl methacrylate-based polymers in lab experiments include their susceptibility to hydrolysis and their potential to release toxic byproducts during degradation.

Future Directions

Future research directions for 2-(Benzoyloxy)ethyl methacrylate-based polymers include the development of new synthesis methods, the optimization of drug release profiles, and the investigation of their potential applications in tissue engineering and regenerative medicine. In addition, the development of new 2-(Benzoyloxy)ethyl methacrylate-based copolymers with improved properties is an area of active research.

Synthesis Methods

The synthesis of 2-(Benzoyloxy)ethyl methacrylate can be achieved through several methods, including free radical polymerization, atom transfer radical polymerization, and reversible addition-fragmentation chain transfer polymerization. Among these methods, free radical polymerization is the most commonly used method for the synthesis of 2-(Benzoyloxy)ethyl methacrylate. This method involves the use of a free radical initiator, such as AIBN (azobisisobutyronitrile), which initiates the polymerization process.

Scientific Research Applications

2-(Benzoyloxy)ethyl methacrylate has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biomedical engineering. 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have excellent biocompatibility and biodegradability, making them suitable for use in drug delivery systems. In addition, 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have good mechanical properties, making them suitable for use in tissue engineering applications.

properties

CAS RN

14778-47-3

Product Name

2-(Benzoyloxy)ethyl methacrylate

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl benzoate

InChI

InChI=1S/C13H14O4/c1-10(2)12(14)16-8-9-17-13(15)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

IRUHNBOMXBGOGR-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1

Other CAS RN

14778-47-3

Pictograms

Irritant

Origin of Product

United States

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